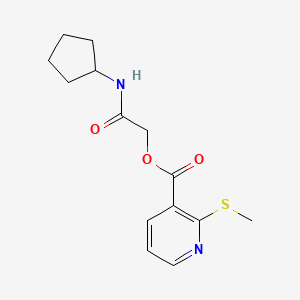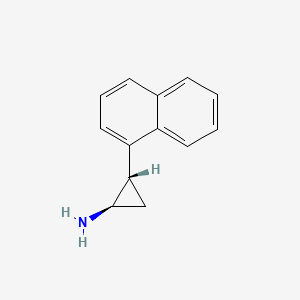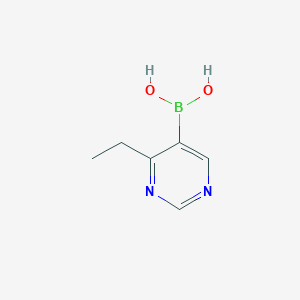
(4-Ethylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H9BN2O2. It is a derivative of pyrimidine, where the boronic acid group is attached to the 5th position of the pyrimidine ring, and an ethyl group is attached to the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpyrimidin-5-yl)boronic acid can be achieved through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and provides high yields of the desired boronic acid .
Another method involves the direct electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride. This method also provides high yields at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylpyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through various reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(4-Ethylpyrimidin-5-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Biological Research:
Mecanismo De Acción
The mechanism of action of (4-Ethylpyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other functional groups, making it useful in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different applications.
(4-Methylpyrimidin-5-yl)boronic Acid: Similar structure with a methyl group instead of an ethyl group.
(4-Isopropylpyrimidin-5-yl)boronic Acid: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
(4-Ethylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the ethyl group at the 4th position of the pyrimidine ring can affect the compound’s steric and electronic properties, making it suitable for specific reactions and applications .
Propiedades
Fórmula molecular |
C6H9BN2O2 |
|---|---|
Peso molecular |
151.96 g/mol |
Nombre IUPAC |
(4-ethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4,10-11H,2H2,1H3 |
Clave InChI |
ZXUQJGARAXFYOB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=CN=C1CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


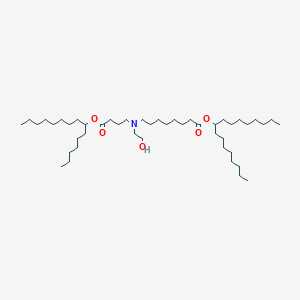
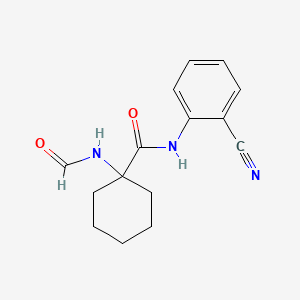
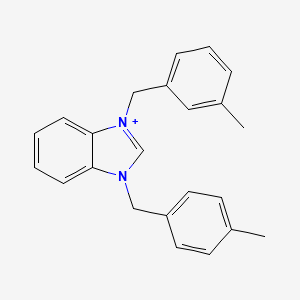
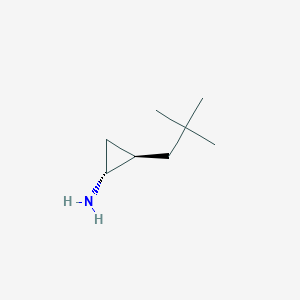
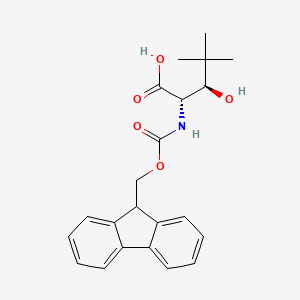
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
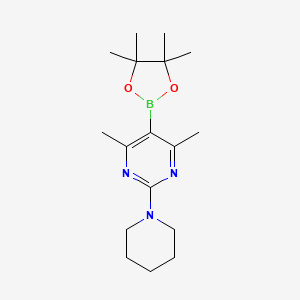
![6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362455.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362456.png)
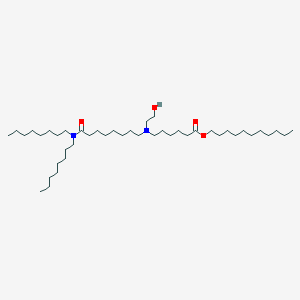
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)
